5-Fluoro-2-methylpyridine
Overview
Description
5-Fluoro-2-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a fluorine atom at the fifth position and a methyl group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and has applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related fluoropyridines has been achieved through various methods. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another synthesis route for 4-fluoropyridines involves Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine was developed, which avoids the need for 2-chloro-5-aminopyridine and improves yield and purity .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-methylpyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized and used as a building block for further chemical manipulations . The molecular structure of 5-fluoro-2-methylpyridine would similarly be expected to serve as a versatile intermediate for the synthesis of more complex molecules.
Chemical Reactions Analysis
Fluoropyridines participate in various chemical reactions due to the reactivity of the fluorine atom and the pyridine ring. For example, 5-fluoro-2'-deoxyuridylate, a related compound, forms a covalent complex with thymidylate synthetase, which is a key enzyme in the synthesis of DNA . The presence of fluorine in the pyridine ring can influence the reactivity and outcome of chemical reactions, as seen in the synthesis of 5-aryl-2,2'-bipyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-methylpyridine are not explicitly detailed in the provided papers. However, the properties of fluorinated pyridines can be inferred from related compounds. For example, the photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were studied, showing that the incorporation of fluorine atoms can affect the emission maximum and quantum yield . The thermal behavior of lanthanide complexes with fluorinated ligands was also investigated, indicating thermal stability up to 450 K .
Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives have been used in the synthesis of active ingredients in agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of Anti-Colorectal Cancer Drugs
- Field : Pharmaceutical Industry
- Application : Pyridine and pyrimidine derivatives, including those synthesized from 5-Fluoro-2-methylpyridine, have been studied for their potential as anti-colorectal cancer drugs .
- Method : The specific methods of synthesis and application were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
- Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Pharmaceutical Industry
- Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized from 2-fluoro-4-methylpyridine . These inhibitors have potential therapeutic applications in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine . The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
- Results : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
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Synthesis of Fluorinated Pyridines
- Field : Chemical Synthesis
- Application : 5-Fluoro-2-methylpyridine can be used in the synthesis of various 2-, 3- or 4-fluoropyridines .
- Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
- Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
-
Synthesis of Fluorine-Containing Pyridine Pesticides
- Field : Agrochemical Industry
- Application : 5-Fluoro-2-methylpyridine can be used in the synthesis of fluorine-containing pyridine pesticides . These pesticides are considered the mainstay of the latest generation of pesticides .
- Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
- Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
- Synthesis of F18 Substituted Pyridines
- Field : Radiobiology
- Application : F18 substituted pyridines synthesized from 5-Fluoro-2-methylpyridine have potential applications in local radiotherapy of cancer and other biologically active compounds .
- Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
- Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .
properties
IUPAC Name |
5-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376521 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylpyridine | |
CAS RN |
31181-53-0 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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